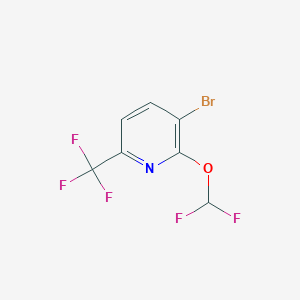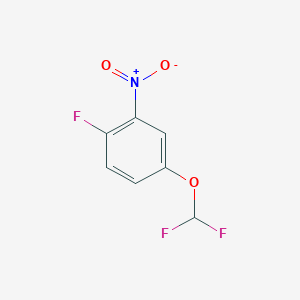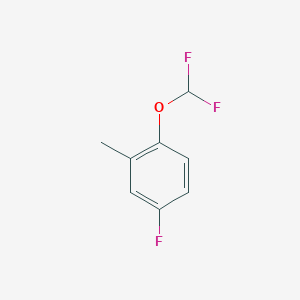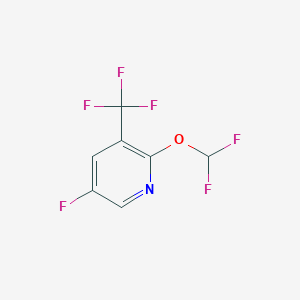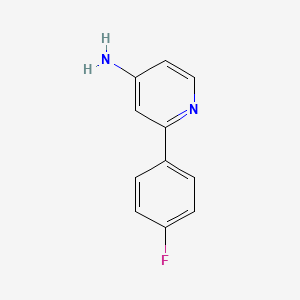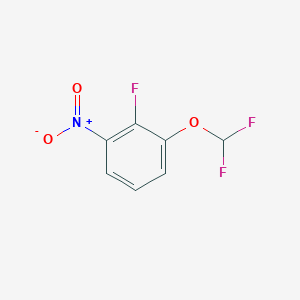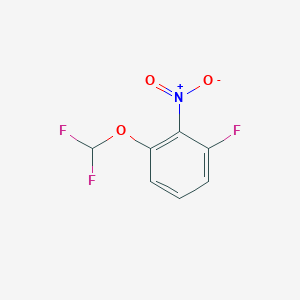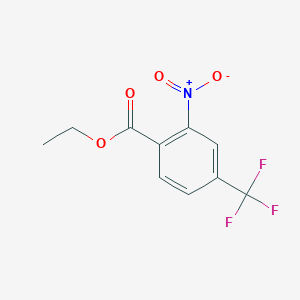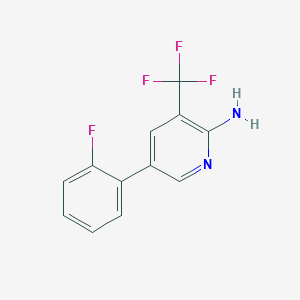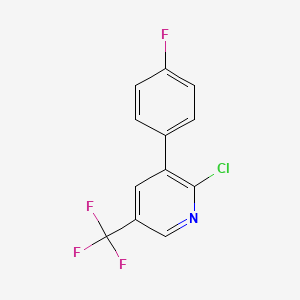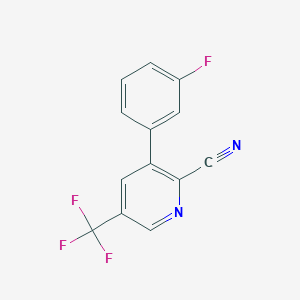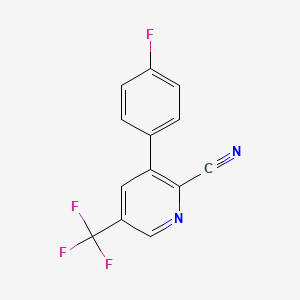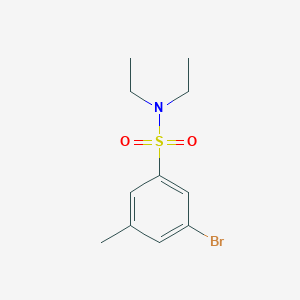
N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide
Übersicht
Beschreibung
“N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide” is a chemical compound with the molecular formula C11H16BrNO2S . It has a molecular weight of 306.22 . The compound is also known by its IUPAC name, 3-bromo-N,N-diethyl-5-methylbenzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide” consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group that is further substituted with two ethyl groups .
Physical And Chemical Properties Analysis
“N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide” has a density of 1.4±0.1 g/cm³ . It has a boiling point of 388.5±52.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.8±3.0 kJ/mol . The flash point is 188.7±30.7 °C . The index of refraction is 1.551 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide and its derivatives are of growing interest in the field of organic synthesis and structural characterization. These compounds, with active groups such as pyridine, benzenesulfonyl, and bromine atoms, have been studied for their potential as molecular antagonists in disease prevention, notably HIV-1 infection. The synthesis processes involve multiple steps, starting with the preparation of intermediate compounds and progressing through a series of reactions to yield novel compounds with potential therapeutic applications (Cheng De-ju, 2015).
Anticancer Properties
The compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide has been synthesized and studied for its anticancer properties. The synthesis involves an aminohalogenation reaction, leading to a novel compound characterized through various techniques including single-crystal X-ray diffraction. This compound has shown promising results in mono-clinic crystal structures and has potential applications in cancer treatment due to its structural properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Antibacterial and Anti-inflammatory Potential
Derivatives of N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide have been synthesized with a focus on exploring their antibacterial potential and possible therapeutic applications for inflammatory ailments. The synthesis involves reactions of the core compound with various alkyl/aralkyl halides, leading to new sulfonamides. These compounds have been screened against various bacterial strains and have shown significant inhibitory activity. Some derivatives also displayed inhibition against lipoxygenase enzyme, indicating their potential in treating inflammatory diseases (M. Abbasi et al., 2017).
Pharmaceutical Intermediates and Photosensitizer Applications
The compound and its derivatives serve as key intermediates in pharmaceutical synthesis. Their structural properties allow for chemoselective reactions, leading to the synthesis of various pharmaceutical intermediates. Additionally, derivatives of this compound have been explored for their potential as photosensitizers, particularly in photodynamic therapy for cancer treatment. These studies focus on the photophysical and photochemical properties of the compounds, highlighting their utility in medical applications (P. Anbarasan, H. Neumann, M. Beller, 2011).
Antimicrobial and Antiproliferative Agents
N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide derivatives have been synthesized and screened for their antimicrobial and antiproliferative activities. These compounds, with various biologically active moieties, have been shown to exhibit significant cytotoxic activity against different human cell lines and substantial antimicrobial activity. Their binding with DHFR enzyme active sites and inhibition potential have been studied through molecular docking, indicating their promise as drug candidates (Shimaa M. Abd El-Gilil, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-N,N-diethyl-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-7-9(3)6-10(12)8-11/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCFFNDIHRUPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674353 | |
| Record name | 3-Bromo-N,N-diethyl-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide | |
CAS RN |
1020252-94-1 | |
| Record name | 3-Bromo-N,N-diethyl-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



